molecular formula C14H18N5O11P B1665786 Adenylosuccinic acid CAS No. 19046-78-7

Adenylosuccinic acid

Cat. No. B1665786
CAS RN: 19046-78-7
M. Wt: 463.29 g/mol
InChI Key: OFBHPPMPBOJXRT-VWJPMABRSA-N
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Description

Adenylosuccinic acid (ASA) is a purine ribonucleoside monophosphate that plays a role in the nucleotide cycle metabolite . It was once investigated as an orphan drug for clinical application in Duchenne muscular dystrophy (DMD) . ASA participates in purine recycling and energy homeostasis and might be crucial for averting inflammation and other forms of cellular stress during intense energy demand and maintaining tissue biomass and glucose disposal .


Synthesis Analysis

Adenylosuccinic acid can be synthesized from 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine in three steps. The final product, adenylosuccinic acid, is obtained by removing the protecting groups from the compound and phosphorylating it with dibenzyl phosphorochloridate .


Molecular Structure Analysis

The molecular formula of Adenylosuccinic acid is C14H18N5O11P . The average molecular weight is 463.2934 and the monoisotopic molecular weight is 463.074042955 . The InChI key is OFBHPPMPBOJXRT-DPXQIYNJSA-N .


Chemical Reactions Analysis

Adenylosuccinic acid is a substrate of the enzyme adenylosuccinase in the purine metabolism pathway. It is converted from IMP by adenylosuccinate synthetase . In alanine, aspartate, and glutamate metabolism pathway, it is converted from L-aspartate and a product of adenylosuccinate synthetase .


Physical And Chemical Properties Analysis

Adenylosuccinic acid has a density of 2.2±0.1 g/cm3. Its boiling point is 921.9±75.0 °C at 760 mmHg. The vapor pressure is 0.0±0.3 mmHg at 25°C. The enthalpy of vaporization is 140.4±3.0 kJ/mol and the flash point is 511.3±37.1 °C .

Scientific Research Applications

Role in Duchenne Muscular Dystrophy

Adenylosuccinic acid (ASA) has been identified as a novel inducer of nuclear factor erythroid 2-related factor-2 (Nrf2), a master regulator of the antioxidant and cytoprotective response to cell stress. This property of ASA has implications for modifying the progression of Duchenne muscular dystrophy (DMD) in both dystrophic mdx mice and human DMD patients, suggesting a potential therapeutic application in managing this condition (Rybalka et al., 2020).

Enzyme Function in Purine Biosynthesis

Adenylosuccinate lyase, a key enzyme involved in the de novo purine biosynthetic pathway, is crucial for both cellular replication and metabolism. It catalyzes two separate reactions, playing an integral role in the addition of nitrogen at two different positions in adenosine monophosphate. This enzyme's function is vital in maintaining proper cellular metabolism, and mutations in the human enzyme can lead to severe clinical consequences, including mental retardation with autistic features (Toth & Yeates, 2000).

Potential Chemotherapeutic Target

The enzyme adenylosuccinate lyase, used in parasite nucleotide salvage pathways, is found to be significantly expressed in the trematode parasite Schistosoma mansoni. Due to its importance in the parasite's metabolism and the similarity of its structure to human adenylosuccinate lyase, it presents as a potential chemotherapeutic target for treating infections caused by this parasite (Foulk et al., 2002).

Understanding Neurological Disorders

Mutations in adenylosuccinate lyase are associated with severe neurological disorders, including epilepsy and mental retardation. The study of these mutations can offer insights into the neurological presentation, diagnostics, and potential therapeutic approaches for conditions such as adenylosuccinate lyase deficiency. These insights are crucial for developing better management strategies for patients with these disorders (Jurecka et al., 2012).

Structural Insights and Disease Implications

The structure of adenylosuccinate lyase from different organisms, including Pyrobaculum aerophilum and Bacillus subtilis, has been studied to understand its role in purine biosynthesis. This research providesvaluable insights into the enzyme's stability, catalytic activity, and the implications of its structural features on various diseases. The structural analysis of these enzymes offers a deeper understanding of the molecular basis of diseases caused by mutations in adenylosuccinate lyase, such as neurological disorders and metabolic imbalances (Toth et al., 2000), (Palenchar & Colman, 2003).

Safety And Hazards

When handling Adenylosuccinic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Adenylosuccinic acid has been used as an experimental pharmaceutical to combat Duchenne muscular dystrophy (DMD), a fatal neuromuscular disease . It has shown protective effects on mdx skeletal muscles, which indicates its potential for future therapeutic applications .

properties

IUPAC Name

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHPPMPBOJXRT-VWJPMABRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864869
Record name Succinyladenosine 5′-monophosphate
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Molecular Weight

463.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Adenylosuccinic acid

CAS RN

19046-78-7
Record name Adenylosuccinic acid
Source CAS Common Chemistry
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Record name Aspartyl adenylate
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Record name Adenylosuccinic acid
Source DrugBank
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Record name Succinyladenosine 5′-monophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADENYLOSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Adenylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
594
Citations
HJ Fromm - Biochimica et biophysica acta, 1958 - Elsevier
… The, 1F of adenylosuccinic acid hydrolysis to inosine5'-phosphate and aspartate was … that 6-phosphoryl-inosine-5"-phosphate may be an intermediate in adenylosuccinic acid synthesis. …
Number of citations: 67 www.sciencedirect.com
CE Carter - 1963 - Elsevier
… The progress of adenylosuccinic acid synthesis was followed at intervals by transferring … As determined by spectrophotometry, 0.725 millimole of adenylosuccinic acid was recovered in …
Number of citations: 3 www.sciencedirect.com
CE Carter, LH Cohen - Journal of Biological Chemistry, 1956 - Elsevier
… reaction, adenylosuccinic acid, is reported. A synthesis of the aglycone of adenylosuccinic acid, … confirms the structure proposed for adenylosuccinic acid, is described in another paper.’ …
Number of citations: 182 www.sciencedirect.com
IM Buck, CB Reese - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… We believe that the chemical synthesis of adenylosuccinic acid … to give virtually pure adenylosuccinic acid (1) without any … up if large quantities of adenylosuccinic acid (1) were …
Number of citations: 22 pubs.rsc.org
CA Timpani, CA Goodman, CG Stathis, JD White… - Scientific reports, 2020 - nature.com
… The aim of our study was to determine the efficacy of adenylosuccinic acid (ASA), a purine nucleotide cycle metabolite, to stimulate metabolism and buffer skeletal muscle damage in the …
Number of citations: 25 www.nature.com
CA Timpani, L Rasmussen, E Rybalka - Pharmaceuticals, 2023 - mdpi.com
Adenylosuccinic acid (ASA) is a small molecule dicarboxylate that could be a strong clinical development candidate for inherited myopathies involving dysregulated purine nucleotide …
Number of citations: 10 www.mdpi.com
E Rybalka, CA Goodman, DG Campelj… - Current Medical …, 2021 - Taylor & Francis
Adenylosuccinic acid (ASA) modifies Duchenne muscular dystrophy (DMD) progression in dystrophic mdx mice and human DMD patients. Despite an established role for ASA in …
Number of citations: 6 www.tandfonline.com
EG Gollub, JS Gots - Journal of Bacteriology, 1959 - Am Soc Microbiol
… enzyme required for the deacylation of both adenylosuccinic acid and SAIC-ribotide (SAICAR)2 (… The preparation and properties of adenylosuccinase and adenylosuccinic acid. J. Biol. …
Number of citations: 26 journals.asm.org
CL Davey - Nature, 1959 - nature.com
… acid to form adenylosuccinic acid occurs in preparations of … In the present work, adenylosuccinic acid was found to be … for the formation of adenylosuccinic acid. If aderosine …
Number of citations: 12 www.nature.com
E Rybalka, S Kourakis, CA Bonsett… - Pharmaceuticals, 2023 - mdpi.com
Adenylosuccinic acid (ASA) is an orphan drug that was once investigated for clinical application in Duchenne muscular dystrophy (DMD). Endogenous ASA participates in purine …
Number of citations: 2 www.mdpi.com

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